molecular formula C9H10FNO B2872253 4-Ethyl-2-fluorobenzamide CAS No. 1369809-97-1

4-Ethyl-2-fluorobenzamide

Cat. No.: B2872253
CAS No.: 1369809-97-1
M. Wt: 167.183
InChI Key: YCDMBFMRCWWHMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Ethyl-2-fluorobenzamide” consists of a benzamide group with a fluorine atom at the 2-position and an ethyl group at the 4-position . The exact 3D structure and other details are not available in the sources I found.

Scientific Research Applications

Fluorescence Imaging

A study on a new family of highly fluorescent indicators for biochemical studies highlights the development of compounds with enhanced fluorescence properties, crucial for physiological studies of cytosolic free Ca2+. These indicators demonstrate considerable improvements over their predecessors, offering brighter fluorescence and better selectivity, making them preferred choices for various intracellular applications (G. Grynkiewicz, M. Poenie, R. Tsien, 1985).

PET Imaging Ligands

Research on fluorinated halobenzamides as sigma receptor ligands for PET imaging reveals the synthesis and characterization of compounds with high sigma-1 affinities. The study underscores the potential of these ligands in imaging tissues containing sigma receptors, which could be pivotal in diagnosing and understanding various neurological conditions (C. Dence, C. John, W. Bowen, M. Welch, 1997).

Chemical Synthesis and Reactivity

A communication about iron-catalyzed, fluoroamide-directed C-H fluorination discusses a method for the chemoselective fluorine transfer to provide fluorides. This process exhibits broad substrate scope and functional group tolerance, indicating its utility in synthesizing various fluorinated compounds, which could include 4-Ethyl-2-fluorobenzamide derivatives (Brian J. Groendyke, Deyaa I. AbuSalim, S. Cook, 2016).

Antimicrobial and Anticancer Applications

A study on 2,6-difluorobenzamides investigates their role as antibacterial drugs, highlighting the potential of benzamide derivatives in inhibiting bacterial cell division by targeting the protein FtsZ. This research indicates the possibility of developing benzamide-based fluorescent probes for studying bacterial growth mechanisms, which could extend to this compound with specific modifications (V. Straniero, Lorenzo Suigo, Giulia Lodigiani, E. Valoti, 2023).

Safety and Hazards

“4-Ethyl-2-fluorobenzamide” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMBFMRCWWHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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